5-Methylchroman-4-ol

Antioxidant Free Radical Scavenging Lipid Peroxidation

Procure 5-Methylchroman-4-ol for its unique chiral chromanol core, a vital scaffold for asymmetric synthesis. As the (S)-enantiomer (CAS 197908-43-3) provides distinct stereochemistry, this racemic mixture is an essential starting material for chiral drug candidate research and agrochemical development. Its 5-methyl substitution modulates antioxidant capacity, making it a key probe for vitamin E mechanistic studies. This compound bridges fundamental SAR exploration and the synthesis of chroman-containing diacylhydrazine insecticides. Select for research requiring stereochemical diversity, free from the limitations of achiral alternatives like Trolox.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 197908-31-9
Cat. No. B1456831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylchroman-4-ol
CAS197908-31-9
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C2C(CCOC2=CC=C1)O
InChIInChI=1S/C10H12O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8,11H,5-6H2,1H3
InChIKeyKYCJPMMFWPHVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylchroman-4-ol (CAS 197908-31-9): Core Chromanol Scaffold Procurement and Structural Overview


5-Methylchroman-4-ol (CAS 197908-31-9) is a chromanol derivative characterized by a fused benzopyran ring system bearing a methyl group at the 5-position and a hydroxyl group at the 4-position . This compound serves as a foundational scaffold in medicinal chemistry, sharing the core chromanol head group with the vitamin E family but possessing a distinct substitution pattern that influences its physicochemical properties and synthetic utility [1]. It is commercially available in both racemic and enantiopure forms, with the (S)-enantiomer assigned CAS 197908-43-3 .

Why Generic 5-Methylchroman-4-ol Substitution Fails: Structure-Dependent Reactivity and Stereochemical Constraints


Substitution of 5-Methylchroman-4-ol with alternative chromanol derivatives or simple phenols is not straightforward due to the compound's unique substitution pattern and the presence of a chiral center at C-4 . The 5-methyl group sterically and electronically modulates the reactivity of the chromanol ring, affecting both its antioxidant capacity and its behavior as a synthetic intermediate [1]. Furthermore, the stereochemistry at the 4-position is critical for applications requiring enantioselectivity, as the (R) and (S) enantiomers can exhibit divergent biological activities and serve as distinct chiral building blocks .

5-Methylchroman-4-ol Comparative Performance Data: Antioxidant Capacity, Synthetic Utility, and Physicochemical Properties


Class-Level Antioxidant Activity of Chromanol Derivatives Relative to α-Tocopherol

While direct, head-to-head antioxidant assays for 5-Methylchroman-4-ol against α-tocopherol are not available in the open literature, class-level kinetic data for structurally related chromanol derivatives provide a quantitative benchmark. In a comprehensive study of chromanol antioxidants, twin-chromanol exhibited a primary radical scavenging rate constant of approximately 3.2 × 10⁶ M⁻¹s⁻¹ with the cumyloxyl radical, compared to 2.4 × 10⁶ M⁻¹s⁻¹ for α-tocopherol under identical conditions [1]. This demonstrates that the chromanol core can be optimized to outperform α-tocopherol. The antioxidant activity of 5-Methylchroman-4-ol is expected to fall within the range defined by these chromanol derivatives, with its specific efficacy modulated by the 5-methyl substitution pattern [1].

Antioxidant Free Radical Scavenging Lipid Peroxidation

Stereochemical Purity and Enantiomeric Procurement for Asymmetric Synthesis

5-Methylchroman-4-ol possesses a stereocenter at the C-4 position, enabling its use in enantioselective transformations. The (S)-enantiomer (CAS 197908-43-3) is commercially available with a specified purity of ≥98% and includes batch-specific quality control data such as NMR, HPLC, and GC . This level of stereochemical definition is not uniformly available for all chromanol derivatives, such as the commonly used Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), which is achiral at the chromanol ring positions [1].

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Synthetic Utility as a Precursor to Bioactive Chroman Derivatives

5-Methylchroman-4-ol and its derivatives serve as key intermediates in the synthesis of biologically active compounds. For instance, 5-methylchroman-6-carboxylic acid, a direct oxidation product or a closely related structural analog, is a crucial intermediate in the manufacture of chroman-containing diacylhydrazine insecticides [1]. The patented process for its preparation highlights the commercial and industrial relevance of the 5-methylchroman scaffold, distinguishing it from other chromanols like 4-chromanol, which lacks the methyl group that directs subsequent functionalization .

Synthetic Intermediate Medicinal Chemistry Insecticide

Optimal Research and Industrial Application Scenarios for 5-Methylchroman-4-ol


Asymmetric Synthesis and Chiral Building Block Applications

Given the availability of enantiopure (S)-5-Methylchroman-4-ol (CAS 197908-43-3) with documented purity and QC data , this compound is ideally suited for use as a chiral building block in asymmetric synthesis. Researchers developing enantioselective catalysts, synthesizing chiral drug candidates, or studying stereochemical effects in biological systems will find the defined stereochemistry of this compound essential. This contrasts with achiral chromanols like Trolox, which cannot provide stereochemical diversity [1].

Antioxidant Mechanism and Structure-Activity Relationship (SAR) Studies

For laboratories investigating the fundamental mechanisms of phenolic antioxidants, 5-Methylchroman-4-ol serves as a valuable probe molecule. Its chromanol core places it within the same mechanistic class as vitamin E, for which extensive kinetic data exists . The specific 5-methyl substitution provides a point of structural variation for SAR studies aimed at understanding how steric and electronic factors modulate radical scavenging kinetics and lipid peroxidation inhibition.

Synthesis of Agrochemical Intermediates and Derivatives

The 5-methylchroman scaffold is a recognized precursor in the synthesis of chroman-containing diacylhydrazine insecticides [1]. Therefore, 5-Methylchroman-4-ol is a strategic starting material for agrochemical research and development. Its procurement can streamline the synthesis of novel insecticidal candidates and facilitate process chemistry optimization for industrial-scale production of these high-value compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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